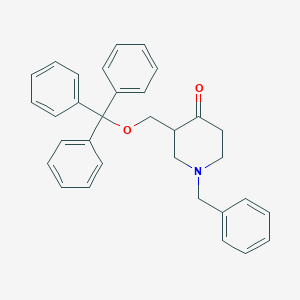

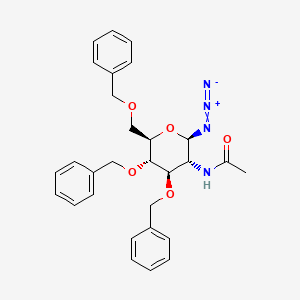

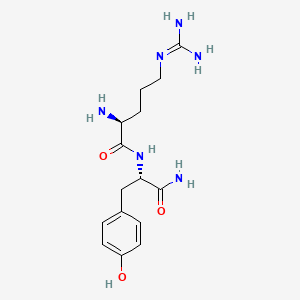

1-苄基-3-((三苯甲氧基)甲基)哌啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine nitrogen. Piperidine derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance their activity and selectivity. For instance, the introduction of a benzyl group and a bulky moiety such as a trityloxy group can significantly affect the compound's biological activity. In the case of compound 21, a potent inhibitor of acetylcholinesterase, the introduction of a benzylsulfonyl group and a benzamide moiety with a bulky substituent led to a substantial increase in activity . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation, resulting in compounds with significant antimicrobial activities .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their biological activity. X-ray crystallography studies have revealed that the piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings . The geometry around substituent atoms like sulfur can be distorted from a regular tetrahedron, affecting the overall molecular geometry . The molecular structure, including the conformation of the piperidine ring and the positioning of substituents, plays a vital role in the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and activity. For example, the synthesis of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, an impurity of Donepezil, involves specific condensation reactions . Additionally, the compound (E)-1-benzyl-3-(1-iodoethylidene)piperidine was synthesized through nucleophile-promoted alkyne-iminium ion cyclizations, demonstrating the versatility of piperidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Spectroscopic techniques like FT-IR, FT-Raman, NMR, and X-ray crystallography provide insights into the compound's structure and properties . For instance, the HOMO-LUMO gap obtained from electron excitation analysis can indicate the chemical reactivity and stability of the compound . The molecular electrostatic potential and Fukui function descriptors can identify the most reactive sites for further chemical modifications .

科学研究应用

合成与药理潜力

哌啶衍生物,包括与“1-苄基-3-((三苯甲氧基)甲基)哌啶-4-酮”在结构上相关的化合物,已被合成并对其药理活性进行了评估。例如,合成了一系列 1-苄基-4- [2-(N-苯甲酰氨基)乙基]哌啶衍生物,发现它们具有有效的抗乙酰胆碱酯酶(抗-AChE)活性。这些化合物由于能够增加大鼠大脑皮层和海马中的乙酰胆碱含量,从而显示出作为潜在抗痴呆剂的希望,这可能有利于治疗阿尔茨海默氏症等疾病 (Sugimoto 等人,1990 年)。

另一项研究扩展了这些哌啶衍生物的构效关系,发现了具有增强抗-AChE 活性的化合物。这些发现有助于开发更有效的治疗神经退行性疾病的方法 (Sugimoto 等人,1992 年)。

化学合成与反应性

- 哌啶衍生物的反应性和合成应用已得到探索,研究报告了制备各种化合物用于药物化学。例如,1-苄基-2,4-哌啶二酮-3-羧酸衍生物的合成展示了哌啶骨架在合成具有潜在药理学意义的化合物(包括抗癫痫剂和除草剂)中的多功能性 (Ibenmoussa 等人,1998 年)。

结构与构象研究

- 哌啶衍生物的分子和晶体结构已确定,以了解分子内和分子间氢键对晶体中分子构象和堆积的影响。此类研究对于设计具有所需药理性质的化合物至关重要 (Kuleshova 和 Khrustalev,2000 年)。

属性

IUPAC Name |

1-benzyl-3-(trityloxymethyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31NO2/c34-31-21-22-33(23-26-13-5-1-6-14-26)24-27(31)25-35-32(28-15-7-2-8-16-28,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20,27H,21-25H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHKBVKPGDXSPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573956 |

Source

|

| Record name | 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one | |

CAS RN |

234757-27-8 |

Source

|

| Record name | 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)